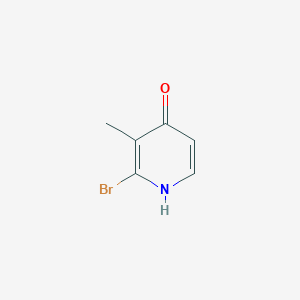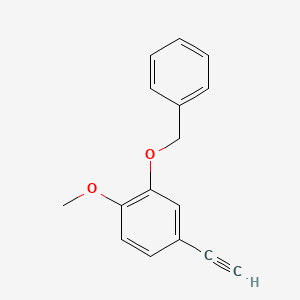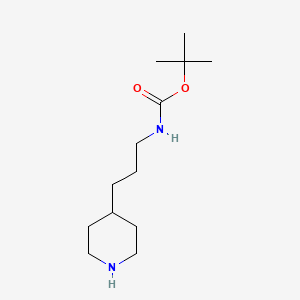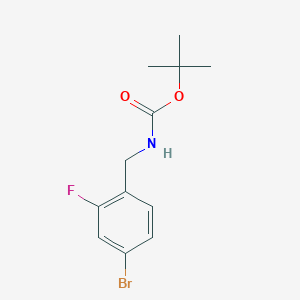
(4-Bromo-2-fluoro-benzyl)-dimethyl-amine
概要
説明
Synthesis Analysis
The synthesis of “(4-Bromo-2-fluoro-benzyl)-dimethyl-amine” could potentially involve several steps. One possible method could involve the use of 4-Bromobenzylamine and 4-Fluorobenzylamine as starting materials . The exact synthetic pathway would depend on the specific reaction conditions and reagents used .Molecular Structure Analysis
The molecular structure of “(4-Bromo-2-fluoro-benzyl)-dimethyl-amine” consists of a benzene ring substituted with bromine and fluorine atoms at the 4th and 2nd positions respectively. The benzyl group is further substituted with two methyl groups to form a dimethylamine.Chemical Reactions Analysis
“(4-Bromo-2-fluoro-benzyl)-dimethyl-amine” can participate in various chemical reactions. For instance, it could potentially undergo Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . Additionally, it could also participate in free radical reactions .科学的研究の応用
Hemoglobin Adduct Formation
Studies have identified that certain aromatic amines form adducts with hemoglobin. This formation of adducts is a process where amines bind to the hemoglobin in the blood, potentially altering its function or structure. For instance, research has shown that hemoglobin adducts of 15 aromatic amines were determined in individuals, showing that these amines have the ability to bind with hemoglobin. Such interactions are crucial as they can give insights into the metabolic activation of these amines and their potential implications on human health, like the association between certain amines and bladder cancer due to smoking (Bryant et al., 1988).
Occupational Health Risks
Quaternary amines like benzalkonium chloride have been noted for their health implications in occupational settings. They are associated with hypersensitivity reactions, including respiratory and cutaneous hypersensitivity syndromes. Cases of occupational asthma due to prolonged exposure to such compounds highlight the potential risks workers might face in environments where these amines are prevalent. The detailed understanding of the mechanisms through which these reactions occur is still under investigation (Bernstein et al., 1994).
Role in Disease Biomarkers
The presence of certain amines in biological fluids like urine has been explored to understand their role in diseases. For instance, the presence of 3,4-dimethoxyphenylethylamine in urine was studied as a potential biomarker for schizophrenia, indicating that certain amines might have specific roles or implications in disease processes and could be used as diagnostic tools or for understanding the pathophysiology of diseases (Takesada et al., 1963).
Monitoring Human Exposure to Mutagens
The monitoring of human exposure to mutagenic heterocyclic amines has been a significant area of study, with methods developed to quantify these amines in human urine. This research is crucial for understanding human exposure to potential carcinogens found in cooked foods and its implications on health. Such studies provide insights into the metabolic pathways and the extent of exposure to these compounds (Stillwell et al., 1999).
作用機序
The mechanism of action of “(4-Bromo-2-fluoro-benzyl)-dimethyl-amine” in chemical reactions would depend on the specific reaction it is involved in. For instance, in a Suzuki–Miyaura cross-coupling reaction, it could act as an electrophile, undergoing oxidative addition to form a new bond with a palladium catalyst .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-12(2)6-7-3-4-8(10)5-9(7)11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBVGSSIQVBEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-fluoro-benzyl)-dimethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




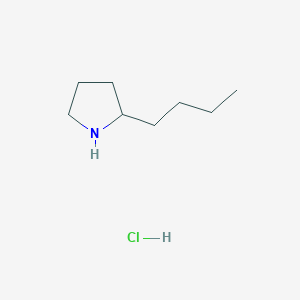


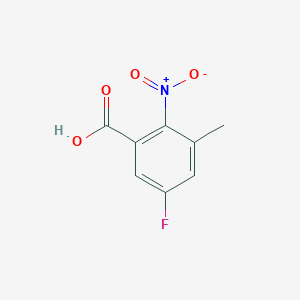
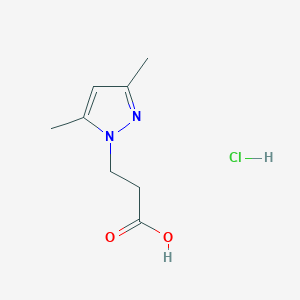
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)


